molecular formula C8H8BrNO B8725869 2-(5-Bromopyridin-3-yl)prop-2-en-1-ol

2-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Cat. No.: B8725869
M. Wt: 214.06 g/mol
InChI Key: YAKMBBIQLZHOBD-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H8BrNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2

InChI Key

YAKMBBIQLZHOBD-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A microwave vial was charged with 3,5-dibromo pyridine (5.00 g, 21.1 mmol), Pd(OAc)2, (0.185 g, 0.820 mmol), 1,3-Bis(diphenylphosphino)propane (0.7 g 1.7 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate (25 mL) under nitrogen at room temperature. The reaction mixture was degassed three times and allyl alcohol (2.85 g, 49.1 mmol) and triethylamine (4.7 ml, 3.6 mmol) were added. The reaction mixture was heated in microwave reactor at 125° C. for 2 h. After cooling to room temperature, aqueous HCl (20 mL, 10%) was added and the mixture stirred for 1 h. The reaction mixture was treated with saturated Na2CO3 (20 mL) and the aqueous portion extracted with CH2Cl2. The combined organic layers were washed with water and brine, dried with Na2SO4 and evaporated under reduced pressure. The resulting residue was purified by flash silica gel chromatography (SiO2, hexane/EtOAc=8/2) to yield 2-(5-bromopyridin-3-yl)prop-2-en-1-ol (1.6 g, 36%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.69 (d, 1H, J=2 Hz), 8.62 (d, 1H, J=2.4 Hz), 8.13 (s, 1H), 5.66 (s, 1H), 5.45 (s, 1H), 5.15 (t, 1H, J=5.2 Hz), 4.35 (d, 2H, J=5.2 Hz). LCMS Method T: retention time 0.96 min; [M+1]=216.
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